molecular formula C15H15N3OS B2682134 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide CAS No. 1798485-86-5

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide

Cat. No.: B2682134
CAS No.: 1798485-86-5
M. Wt: 285.37
InChI Key: WIVBLMFMRZGPQY-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide” is a chemical compound that has been mentioned in the context of drug design and structure-activity relationship analysis . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Chemical Synthesis and Rearrangements

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides : Thiophene-3-carboxamides, closely related to the query compound, undergo significant transformations upon treatment with LDA. These transformations lead to the formation of novel cyclic compounds through dearomatising cyclisation, showcasing a method for generating pyrrolinones, azepinones, or partially saturated azepinothiophenes from thiophene derivatives (Clayden et al., 2004).

Chemical Reactivity and Formation of Complex Structures

Acid-catalyzed Ring Opening in Pyrrolidine-carboxamides : Studies on pyrrolidine-1-carboxamides, which share the pyrrolidine and carboxamide functionalities with the query compound, have led to the discovery of reactions that produce dibenzoxanthenes, diarylmethanes, and calixarenes under specific conditions. This research highlights the potential of similar structures for creating complex organic molecules with diverse functionalities (Gazizov et al., 2015).

Antiproliferative Activity and Pharmaceutical Applications

Synthesis and Antiproliferative Activity of Thiophene Derivatives : The study of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are structurally related to the query compound, has revealed their antiproliferative properties. These compounds have shown activity against the phospholipase C enzyme, providing insights into structure-activity relationships and the potential for developing new antiproliferative agents (van Rensburg et al., 2017).

Catalytic Applications and Reaction Mechanisms

Enantioselective A(3) Reactions with Cu(I)/Acid-thiourea Catalysts : The use of pyrrolidine and related amines in asymmetric A(3) reactions, facilitated by copper iodide and thiourea-based cocatalysts, demonstrates the utility of nitrogen-containing heterocycles in synthesizing compounds with high enantiomeric excess. This research suggests potential catalytic applications for compounds with similar structural features (Zhao & Seidel, 2015).

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(13-5-10-20-11-13)17-7-2-8-18-9-4-12-3-1-6-16-14(12)18/h1,3-6,9-11H,2,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVBLMFMRZGPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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